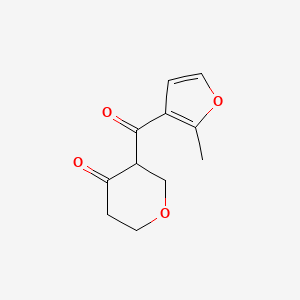
3-(2-Methylfuran-3-carbonyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylfuran-3-carbonyl)oxan-4-one is a versatile chemical compound with a captivating molecular structure. It is an oxane-based derivative with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for a wide range of applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves the use of various sulfur ylides and alkyl acetylenic carboxylates. One method includes the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylfuran-3-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and various oxidizing and reducing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include polysubstituted furans, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3-(2-Methylfuran-3-carbonyl)oxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves its interaction with molecular targets and pathways. The compound can undergo gas-phase ozonolysis, forming primary ozonides (POZs) that decompose into β-unsaturated Criegee intermediates . These intermediates can further isomerize or dissociate, leading to the formation of various products, including radicals and ether compounds .
Comparación Con Compuestos Similares
3-(2-Methylfuran-3-carbonyl)oxan-4-one can be compared with other similar compounds, such as:
Furan-3-carboxylate: A compound with similar reactivity and stability.
2-Methylfuran: Shares the furan ring structure but differs in functional groups.
Oxan-4-one derivatives: Compounds with the oxane ring structure but different substituents.
The uniqueness of this compound lies in its specific combination of the furan and oxane rings, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(2-methylfuran-3-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H12O4/c1-7-8(2-5-15-7)11(13)9-6-14-4-3-10(9)12/h2,5,9H,3-4,6H2,1H3 |
Clave InChI |
YGBMEVUUKAKFQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)C2COCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


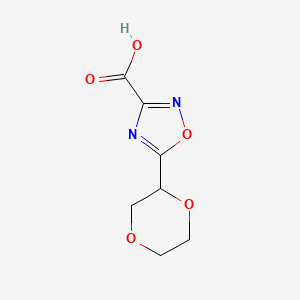
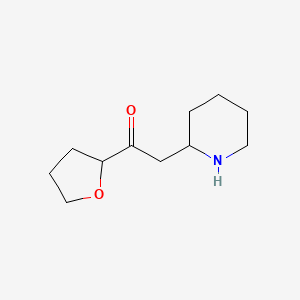
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)

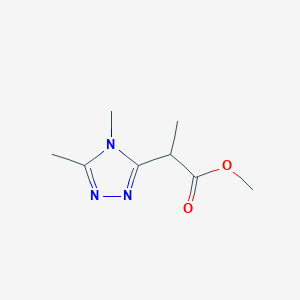
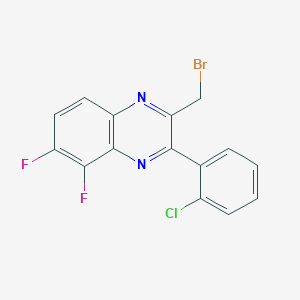
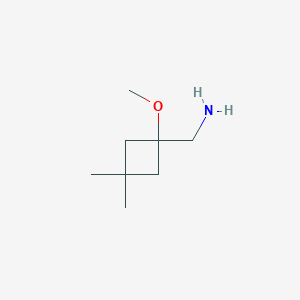

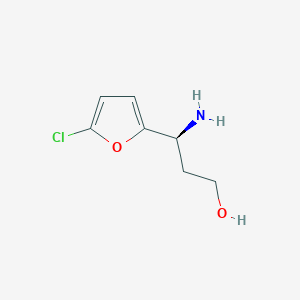
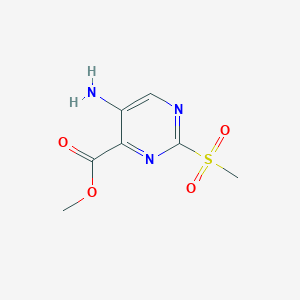



![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
